molecular formula C5H5F2N3O2 B2770575 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole CAS No. 2227990-58-9

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole

Cat. No. B2770575
CAS RN: 2227990-58-9
M. Wt: 177.111
InChI Key: UALFWGSKUCFITP-UHFFFAOYSA-N
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Description

The compound “4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole” is a type of pyrazole derivative. Pyrazole derivatives are known for their unique chemical and physical properties, making them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The difluoromethyl group significantly influences the parent pyrazole molecule’s reactivity and lipophilicity .


Synthesis Analysis

The synthesis of 4-difluoromethyl pyrazole derivatives has been achieved through a simple and efficient domino protocol from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor . The reaction outcomes are restricted by the reaction environment .


Molecular Structure Analysis

The molecular structure of 4-difluoromethyl pyrazole derivatives has been studied using molecular docking simulations and Density Functional Theory (DFT) to examine the binding interactions . The reactivity parameters, Frontier Molecular Orbitals (FMO), and Molecular Electrostatic Potential (MEP) of the drugs were estimated by DFT calculations .


Chemical Reactions Analysis

The difluoromethylation processes based on X–CF2H bond formation have been studied extensively . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-difluoromethyl pyrazole derivatives have been analyzed using DFT calculations . These studies revealed that compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Scientific Research Applications

Medicinal Chemistry: Cyclooxygenase-2 Inhibition

The compound has been studied for its potential as a cyclooxygenase-2 (COX-2) inhibitor . COX-2 is an enzyme that plays a significant role in inflammation and pain, making inhibitors valuable for treating conditions like arthritis. Molecular docking simulations and Density Functional Theory (DFT) have been applied to examine the binding interactions of 4-difluoromethyl pyrazole derivatives within the receptor’s binding site . The strong affinity towards the enzyme suggests potential for developing new anti-inflammatory drugs.

Cancer Research: Targeting Protease Receptors

In cancer research, the derivatives of 4-difluoromethyl pyrazole have been docked with major proteases to assess binding affinities. This is crucial for designing drugs that can inhibit the growth and spread of cancer cells. The energy score of -6.9765 Cal/mol for one of the ligands indicates a strong and stable binding affinity, which is promising for developing anticancer agents .

Agrochemicals: Synthesis of Pesticides

The difluoromethyl group enhances the reactivity and lipophilicity of pyrazole molecules, making them valuable in synthesizing agrochemicals. These derivatives can display biological activities such as antibacterial, antifungal, and insecticidal properties, which are essential for developing new pesticides .

Materials Science: Fluorine Chemistry

The unique chemical and physical properties of 4-difluoromethyl pyrazole make it a significant compound in materials science. Its ability to influence reactivity and lipophilicity is beneficial for creating materials with specific desired properties .

Synthetic Chemistry: Nucleophilic Addition Reactions

This compound is involved in nucleophilic addition reactions, particularly in the difluoromethylation and trifluoromethylation of para-quinone methides. These reactions are important for introducing fluorinated moieties into organic molecules, which can enhance their metabolic stability and binding properties .

Drug Design: Enhancing Lipophilicity and Metabolic Stability

The incorporation of the difluoromethyl group into drug molecules can significantly improve their lipophilicity and metabolic stability. These are critical considerations in drug design, as they affect the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Organofluorine Compounds: Diverse Applications

Organofluorine compounds, including those derived from 4-difluoromethyl pyrazole, are widely used in pharmaceuticals, surfactants, and catalysis due to the unique properties of fluorine. The compound’s derivatives are part of this larger group of chemicals that have a broad range of applications .

Late-stage Functionalization: Drug Modification

The compound is also relevant in late-stage functionalization, a process where modifications are made to complex molecules towards the end of a synthesis pathway. This is particularly useful in pharmaceuticals, where slight changes can significantly impact a drug’s efficacy and safety .

Safety and Hazards

While specific safety data for “4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole” is not available, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions in the radiosynthesis of [18F]CF2H compounds and their application in tracer radiosynthesis have been discussed . The field of research has benefited from the invention of multiple difluoromethylation reagents . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this sub-field .

properties

IUPAC Name

4-(difluoromethyl)-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALFWGSKUCFITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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